molecular formula C10H12O5 B041358 2-(3,4-Dimethoxyphenoxy)acetic acid CAS No. 95459-73-7

2-(3,4-Dimethoxyphenoxy)acetic acid

Cat. No.: B041358
CAS No.: 95459-73-7
M. Wt: 212.2 g/mol
InChI Key: KIQCIOGYLAKKJT-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H12O5. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenoxy)acetic acid typically involves the reaction of 3,4-dimethoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-(3,4-Dimethoxyphenoxy)ethanol.

    Substitution: Formation of various substituted phenoxyacetic acids.

Scientific Research Applications

2-(3,4-Dimethoxyphenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and the carboxylic acid moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 2-(3,4-Dihydroxyphenoxy)acetic acid
  • 2-(3,4-Methylenedioxyphenoxy)acetic acid

Uniqueness

2-(3,4-Dimethoxyphenoxy)acetic acid is unique due to the presence of two methoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns.

Properties

IUPAC Name

2-(3,4-dimethoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-13-8-4-3-7(5-9(8)14-2)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQCIOGYLAKKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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